Reichsteins Substance S Reichsteins Substance S Cortodoxone is a glucocorticoid that is an intermediate in the biosynthesis of cortisol in the adrenal gland.
Cortexolone, also known as cortodoxone or 11-deoxycortisol, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, cortexolone is considered to be a steroid lipid molecule. Cortexolone is considered to be a practically insoluble (in water) and relatively neutral molecule. Cortexolone has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, cortexolone is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and endoplasmic reticulum. Cortexolone participates in a number of enzymatic reactions. In particular, Cortexolone can be converted into cortisol; which is catalyzed by the enzyme cytochrome P450 11B1. In addition, Cortexolone can be biosynthesized from 17-hydroxyprogesterone through the action of the enzyme steroid 21-hydroxylase. In humans, cortexolone is involved in the anistreplase action pathway, the argatroban action pathway, the enoxaparin action pathway, and the urokinase action pathway. Cortexolone is also involved in several metabolic disorders, some of which include corticosterone methyl oxidase II deficiency - cmo II, the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway, 3-Beta-hydroxysteroid dehydrogenase deficiency, and adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
11-deoxycortisol is a deoxycortisol that is cortisol in which the hydroxy group at position 11 has been replaced by a hydrogen. It has a role as a mouse metabolite and a human metabolite. It is a glucocorticoid, a primary alpha-hydroxy ketone, a tertiary alpha-hydroxy ketone and a deoxycortisol.
Brand Name: Vulcanchem
CAS No.: 152-58-9
VCID: VC0003158
InChI: InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
SMILES: CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol

Reichsteins Substance S

CAS No.: 152-58-9

Inhibitors

VCID: VC0003158

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

Reichsteins Substance S - 152-58-9

CAS No. 152-58-9
Product Name Reichsteins Substance S
Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
Standard InChIKey WHBHBVVOGNECLV-OBQKJFGGSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Canonical SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Melting Point 215.0 °C
215°C
Physical Description Solid
Description Cortodoxone is a glucocorticoid that is an intermediate in the biosynthesis of cortisol in the adrenal gland.
Cortexolone, also known as cortodoxone or 11-deoxycortisol, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, cortexolone is considered to be a steroid lipid molecule. Cortexolone is considered to be a practically insoluble (in water) and relatively neutral molecule. Cortexolone has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, cortexolone is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and endoplasmic reticulum. Cortexolone participates in a number of enzymatic reactions. In particular, Cortexolone can be converted into cortisol; which is catalyzed by the enzyme cytochrome P450 11B1. In addition, Cortexolone can be biosynthesized from 17-hydroxyprogesterone through the action of the enzyme steroid 21-hydroxylase. In humans, cortexolone is involved in the anistreplase action pathway, the argatroban action pathway, the enoxaparin action pathway, and the urokinase action pathway. Cortexolone is also involved in several metabolic disorders, some of which include corticosterone methyl oxidase II deficiency - cmo II, the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway, 3-Beta-hydroxysteroid dehydrogenase deficiency, and adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
11-deoxycortisol is a deoxycortisol that is cortisol in which the hydroxy group at position 11 has been replaced by a hydrogen. It has a role as a mouse metabolite and a human metabolite. It is a glucocorticoid, a primary alpha-hydroxy ketone, a tertiary alpha-hydroxy ketone and a deoxycortisol.
Synonyms 11 Deoxycortisol
11 Desoxycortisol
11 Desoxycortisone
11-Deoxycortisol
11-Desoxycortisol
11-Desoxycortisone
Cortexolone
Cortodoxone
Reichstein Substance S
Reichstein's Substance S
Reichsteins Substance S
Substance S, Reichstein's
Reference 1. Rosette C, Agan FJ, Rosette N, Mazzetti A, Moro L, Gerloni M. The dual androgen receptor and glucocorticoid receptor antagonist CB-03-10 as potential treatment for tumors that have acquired GR-mediated resistance to AR blockade. Mol Cancer Ther. 2020 Aug 26:molcanther.1137.2019. doi: 10.1158/1535-7163.MCT-19-1137. Epub ahead of print. PMID: 32847976.

2. Close DA, Yun SS, McCormick SD, Wildbill AJ, Li W. 11-deoxycortisol is a corticosteroid hormone in the lamprey. Proc Natl Acad Sci U S A. 2010 Aug 3;107(31):13942-7. doi: 10.1073/pnas.0914026107. Epub 2010 Jul 19. PMID: 20643930; PMCID: PMC2922276.

3. Zöllner A, Kagawa N, Waterman MR, Nonaka Y, Takio K, Shiro Y, Hannemann F, Bernhardt R. Purification and functional characterization of human 11beta hydroxylase expressed in Escherichia coli. FEBS J. 2008 Feb;275(4):799-810. doi: 10.1111/j.1742-4658.2008.06253.x. Epub 2008 Jan 22. PMID: 18215163.

4. Manosroi J, Chisti Y, Manosroi A. Biotransformation of cortexolone to hydrocortisone by molds using a rapid color development assay. Prikl Biokhim Mikrobiol. 2006 Sep-Oct;42(5):547-51. PMID: 17066954.

5. Wudy SA, Hartmann M, Homoki J. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids. 2002 Sep;67(10):851-7. doi: 10.1016/s0039-128x(02)00052-1. PMID: 12231120.
PubChem Compound 227112
Last Modified Nov 11 2021
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